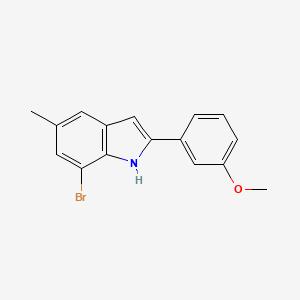
7-Bromo-2-(3-methoxyphenyl)-5-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(3-methoxyphenyl)-5-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 7th position, a methoxy group at the 3rd position of the phenyl ring, and a methyl group at the 5th position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(3-methoxyphenyl)-5-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of 2-(3-methoxyphenyl)-5-methyl-1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-Bromo-2-(3-methoxyphenyl)-5-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
7-Bromo-2-(3-methoxyphenyl)-5-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-Bromo-2-(3-methoxyphenyl)-5-methyl-1H-indole involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 7-Bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- 4-Bromo-2-methoxyphenol
- 2-Bromo-4-methylanisole
Uniqueness
7-Bromo-2-(3-methoxyphenyl)-5-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C16H14BrNO |
|---|---|
分子量 |
316.19 g/mol |
IUPAC名 |
7-bromo-2-(3-methoxyphenyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C16H14BrNO/c1-10-6-12-9-15(18-16(12)14(17)7-10)11-4-3-5-13(8-11)19-2/h3-9,18H,1-2H3 |
InChIキー |
LHUXZNPFJGAHIR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


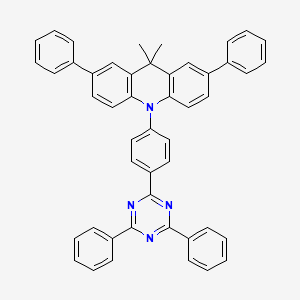

![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
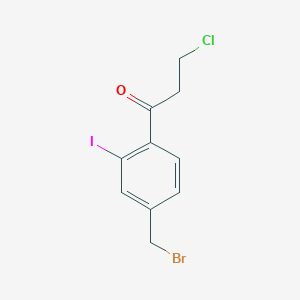
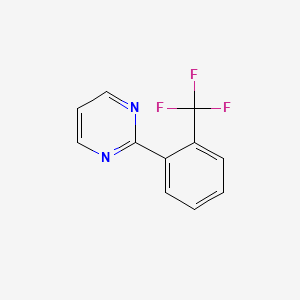
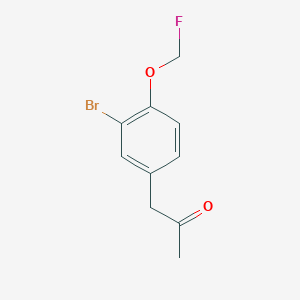
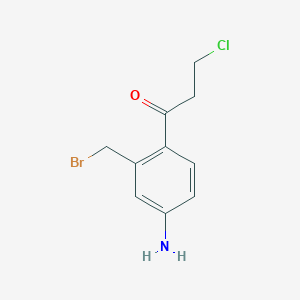

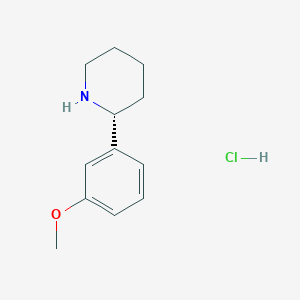
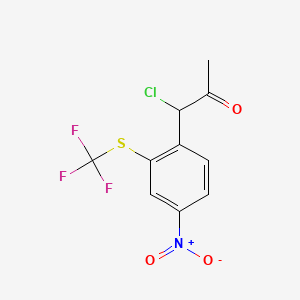


![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)
